molecular formula C15H12N2O B1237015 2-Amino-3-phenylisocarbostyril CAS No. 54613-38-6

2-Amino-3-phenylisocarbostyril

Cat. No.: B1237015
CAS No.: 54613-38-6
M. Wt: 236.27 g/mol
InChI Key: SQTQSUMZHXYKJA-UHFFFAOYSA-N
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Description

2-Amino-3-phenylisocarbostyril is a heterocyclic organic compound belonging to the isoquinoline family. Its core structure consists of a fused benzene ring and a pyridine-like ring (isoquinoline), with an amino (-NH2) group at position 2 and a phenyl substituent at position 2. Isocarbostyril derivatives are lactams of isoquinoline, making them structurally distinct from simpler pyridine-based systems.

Properties

CAS No.

54613-38-6

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-amino-3-phenylisoquinolin-1-one

InChI

InChI=1S/C15H12N2O/c16-17-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-10H,16H2

InChI Key

SQTQSUMZHXYKJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2N

Other CAS No.

54613-38-6

Synonyms

2-amino-3-phenylisocarbostyril

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Core Structure: 2-Amino-3-phenylisocarbostyril: Fused isoquinoline system (benzene + pyridine). 2-Amino-3-cyanopyridine derivatives: Single pyridine ring with cyano (-CN) and aryl groups .
  • Synthetic Utility :
    • Pyridine derivatives are widely used as intermediates for synthesizing heterocycles (e.g., fused pyridines, triazines) .
    • Isocarbostyrils are less explored but may serve as precursors for alkaloid-like pharmaceuticals.
2.1.2. Isoquinoline Derivatives

Compounds like 1-isoquinolinol or papaverine (a benzylisoquinoline alkaloid) share the isoquinoline backbone with this compound. However, substituents drastically alter properties:

  • Phenyl vs.
  • Amino Group: The amino group at position 2 may facilitate hydrogen bonding, influencing receptor binding in pharmacological contexts.
2.2. Physicochemical and Pharmacological Properties

The table below summarizes hypothetical comparisons based on structural analogs (extrapolated from and general literature):

Compound Core Structure Key Substituents Potential Applications Reference
This compound Isoquinoline -NH2 (C2), -Ph (C3) Anticancer agents, CNS modulators -
2-Amino-4-(4-fluorophenyl)-pyridine-3-carbonitrile Pyridine -NH2 (C2), -CN (C3), -4-F-Ph (C4) Heterocyclic synthesis intermediates
Papaverine Isoquinoline -OCH3 groups (C6, C7, C3', C4') Vasodilator, smooth muscle relaxant -

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in pyridine derivatives () enhances electrophilicity, favoring nucleophilic substitution reactions. In contrast, the phenyl group in this compound may stabilize the aromatic system through resonance.
  • Bioactivity: Pyridine derivatives are often intermediates, whereas isoquinoline derivatives like papaverine exhibit direct therapeutic effects.

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